Cas no 74101-68-1 (4-(bromomethyl)-1-methyl-2-nitrobenzene)

4-(Bromomethyl)-1-methyl-2-nitrobenzene is a brominated aromatic compound featuring a reactive bromomethyl group and a nitro substituent on a toluene backbone. Its key advantages include high reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis, particularly for constructing complex aromatic frameworks. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic position, facilitating efficient functionalization. This compound is commonly employed in pharmaceutical and agrochemical research for derivatization and cross-coupling applications. Its stability under standard storage conditions ensures reliable handling in laboratory settings. The distinct substitution pattern offers selectivity in synthetic pathways, supporting diverse chemical transformations.
4-(bromomethyl)-1-methyl-2-nitrobenzene structure
74101-68-1 structure
Product Name:4-(bromomethyl)-1-methyl-2-nitrobenzene
CAS No:74101-68-1
MF:C8H8BrNO2
MW:230.058621406555
MDL:MFCD12025271
CID:1769588
PubChem ID:12623674
Update Time:2025-05-23

4-(bromomethyl)-1-methyl-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 4-(bromomethyl)-1-methyl-2-nitro-
    • 4-(bromomethyl)-1-methyl-2-nitrobenzene
    • 4-bromomethyl-1-methyl-2-nitro-benzene
    • DTXSID70504747
    • FWTHBBJFYJTYHI-UHFFFAOYSA-N
    • o-Nitro-p-brommethyltoluol
    • 74101-68-1
    • 3-nitro-4-methylbenzyl bromide
    • SCHEMBL1620602
    • EN300-210903
    • MDL: MFCD12025271
    • Inchi: 1S/C8H8BrNO2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,5H2,1H3
    • InChI Key: FWTHBBJFYJTYHI-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(C)=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 228.97384g/mol
  • Monoisotopic Mass: 228.97384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 45.8Ų

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Additional information on 4-(bromomethyl)-1-methyl-2-nitrobenzene

Introduction to 4-(bromomethyl)-1-methyl-2-nitrobenzene (CAS No. 74101-68-1)

4-(bromomethyl)-1-methyl-2-nitrobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 74101-68-1, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, characterized by its nitro and bromomethyl functional groups, has garnered considerable attention due to its versatile applications in the development of fine chemicals and biologically active molecules. The structural motif of this benzene derivative, featuring a methyl group at the 1-position and a nitro group at the 2-position, combined with a bromomethyl substituent at the 4-position, provides a rich scaffold for further chemical manipulation, making it a valuable building block in synthetic chemistry.

The bromomethyl group attached to the aromatic ring introduces reactivity that is highly conducive to nucleophilic substitution reactions, enabling the introduction of various functional groups at this position. This property is particularly useful in constructing more complex molecular architectures, which are often required in drug discovery and material science applications. The presence of the nitro group not only contributes to the electronic properties of the molecule but also serves as a handle for reduction to an amine or further derivatization, expanding its synthetic utility.

In recent years, there has been a growing interest in exploring novel methodologies for constructing heterocyclic compounds, which are prevalent in many biologically active agents. 4-(bromomethyl)-1-methyl-2-nitrobenzene has been employed in several studies aimed at developing efficient routes to nitrogen-containing heterocycles. For instance, researchers have utilized this compound as a precursor in the synthesis of pyrrole derivatives through cyclization reactions facilitated by palladium-catalyzed cross-coupling or direct condensation strategies. The ability to introduce nitrogen into the core structure while maintaining other functional handles makes this compound particularly attractive for such transformations.

The pharmaceutical industry has also leveraged 4-(bromomethyl)-1-methyl-2-nitrobenzene in the development of novel therapeutic agents. Its structural features align well with several pharmacophores found in known drugs, allowing medicinal chemists to explore modifications that could enhance bioactivity or optimize pharmacokinetic properties. For example, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory effects. The nitro group can be reduced to an amine, which can then be further functionalized to introduce additional pharmacological targets.

Advances in computational chemistry have further enhanced the utility of 4-(bromomethyl)-1-methyl-2-nitrobenzene as a synthetic intermediate. Molecular modeling studies have provided insights into its reactivity and allowed for the prediction of optimal reaction conditions. These computational approaches have enabled researchers to design more efficient synthetic pathways, reducing both cost and environmental impact. Additionally, green chemistry principles have been applied to minimize hazardous byproducts and improve overall sustainability in the synthesis of this compound.

The role of 4-(bromomethyl)-1-methyl-2-nitrobenzene extends beyond pharmaceutical applications into materials science. Its ability to undergo polymerization or copolymerization with other monomers makes it a candidate for developing novel polymeric materials with tailored properties. Such materials could find applications in coatings, adhesives, or even advanced electronic components where specific chemical functionalities are required.

In conclusion, 4-(bromomethyl)-1-methyl-2-nitrobenzene (CAS No. 74101-68-1) represents a versatile and valuable intermediate in modern chemical synthesis. Its unique structural features enable a wide range of transformations that are crucial for both pharmaceutical development and material innovation. As research continues to uncover new methodologies and applications, this compound is poised to remain an important tool in the chemist's arsenal.

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